Cholanthrene
Overview
Description
Cholanthrene is a polycyclic aromatic hydrocarbon belonging to the class of phenanthrenes and derivatives. It is a tricyclic aromatic compound with three non-linearly fused benzene rings. This compound is known for its carcinogenic properties and has been extensively studied in the context of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholanthrene can be synthesized through the dehydrogenation of dehydronorcholene, a pentacyclic hydrocarbon obtained from the bile acid, deoxycholic acid. This process involves simple chemical transformations . Another method involves the synthesis from deoxycholic acid, a major secondary bile acid formed in the human colon by dehydroxylation of cholic acid .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its carcinogenic nature. laboratory synthesis methods are well-established and involve high-performance liquid chromatography and gas-liquid chromatography-mass spectrometry for purification and analysis .
Chemical Reactions Analysis
Types of Reactions: Cholanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form water-soluble derivatives when metabolized in organ cultures of mouse and rat tissues .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur in the presence of reagents like sulfuric acid or nitric acid.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are often studied for their biological activities and carcinogenic properties .
Scientific Research Applications
Cholanthrene has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other chemicals.
Biology: this compound is used to induce tumors in laboratory animals for cancer research.
Medicine: Research involving this compound contributes to the development of cancer therapies and preventive measures.
Mechanism of Action
Cholanthrene is often compared with other polycyclic aromatic hydrocarbons such as benzanthracene and methylthis compound:
Benzanthracene: Similar to this compound, benzanthracene is a polycyclic aromatic hydrocarbon with carcinogenic properties.
Methylthis compound: This compound is a methylated derivative of this compound and is known for its high carcinogenic potency.
Uniqueness: this compound’s unique structure, with its three non-linearly fused benzene rings, contributes to its high reactivity and carcinogenic potential. Its ability to form DNA adducts and induce mutations makes it a valuable compound for studying the mechanisms of carcinogenesis and developing cancer therapies .
Comparison with Similar Compounds
- Benzanthracene
- Methylcholanthrene
- 7,12-Dimethylbenzanthracene
- 3-Methylthis compound
This compound remains a critical compound in scientific research, providing valuable insights into the mechanisms of carcinogenesis and the development of cancer therapies.
Properties
IUPAC Name |
1,2-dihydrobenzo[j]aceanthrylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-7-16-13(4-1)8-10-17-18-11-9-14-5-3-6-15(20(14)18)12-19(16)17/h1-8,10,12H,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFJBIQWENJTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073908 | |
Record name | Benz[j]aceanthrylene, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Faintly yellow solid; [Merck Index] | |
Record name | Cholanthrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4387 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 3.5X10-3 mg/L at 25 °C, Insoluble in water, Soluble in benzene, xylene, toluene; slightly soluble in methanol. Insoluble in water, Soluble in ethanol, benzene, acetic acid, ligroin, toluene | |
Record name | Cholanthrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2809 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000007 [mmHg] | |
Record name | Cholanthrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4387 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Faintly yellow plates from benzene + ether, Pale yellow leaflets from benzene-alcohol, Pale yellow leaflets of pentacyclic hydrocarbons | |
CAS No. |
479-23-2 | |
Record name | 1,2-Dihydrobenz[j]aceanthrylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz[j]aceanthrylene, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429L45KABE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cholanthrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2809 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170.4 °C | |
Record name | Cholanthrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2809 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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